2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid
Description
2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid is a complex organic compound with a unique structure that includes an oxazole ring, a carboxylic acid group, and a tert-butyl carbamate group
Properties
IUPAC Name |
2-ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-5-6-12-7(9(14)15)8(17-6)13-10(16)18-11(2,3)4/h5H2,1-4H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZJMGIQYWQDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the carboxylic acid group and the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring and the carboxylic acid group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The tert-butyl carbamate group can also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid: Lacks the tert-butyl carbamate group, making it less bulky and potentially less stable.
5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid: Similar structure but without the ethyl group, which may affect its reactivity and interactions.
Uniqueness
2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the tert-butyl carbamate group, in particular, enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
